
(1-(Naphthalen-2-yl)ethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Naphthalen-2-yl)ethyl)hydrazine is an organic compound with the molecular formula C12H14N2 It is a hydrazine derivative where the hydrazine group is bonded to a naphthalene ring through an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Naphthalen-2-yl)ethyl)hydrazine typically involves the reaction of naphthalene derivatives with hydrazine. One common method is the reaction of 2-naphthyl ethyl ketone with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C12H10COCH3+N2H4⋅H2O→C12H14N2+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(Naphthalen-2-yl)ethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthalene derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Simpler hydrazine derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
(1-(Naphthalen-2-yl)ethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-(Naphthalen-2-yl)ethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (1-Naphthylmethyl)hydrazine
- (2-Naphthylmethyl)hydrazine
- (1-Naphthyl)hydrazine
Uniqueness
(1-(Naphthalen-2-yl)ethyl)hydrazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl linkage to the naphthalene ring differentiates it from other naphthyl hydrazine derivatives, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-naphthalen-2-ylethylhydrazine |
InChI |
InChI=1S/C12H14N2/c1-9(14-13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,14H,13H2,1H3 |
InChI Key |
PMPUYARBIPHGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


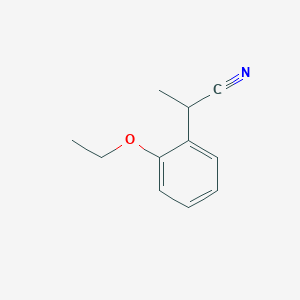
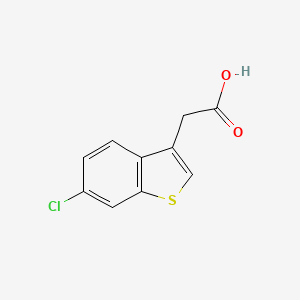
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)
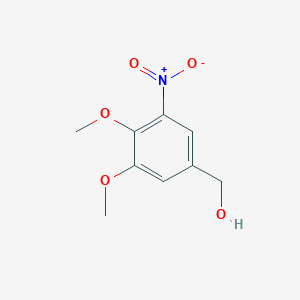
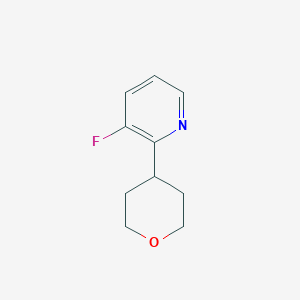
![potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B15320692.png)
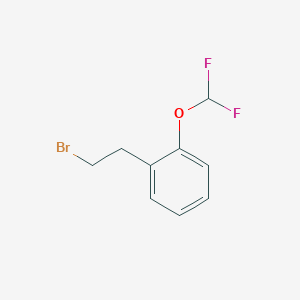
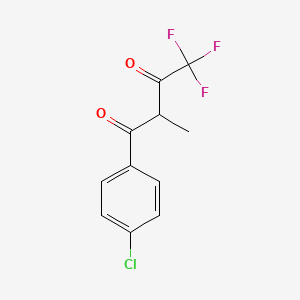
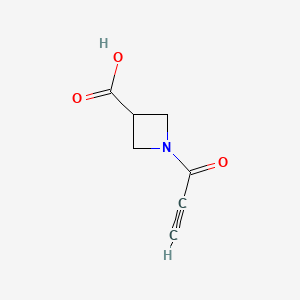

![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride](/img/structure/B15320722.png)
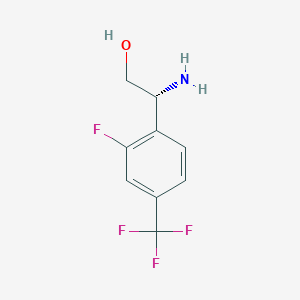
methanone](/img/structure/B15320730.png)
![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)
